3-(5-phenyl-1,3-oxazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide
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Overview
Description
3-(5-phenyl-1,3-oxazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide is a complex organic compound that features both oxazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyl-1,3-oxazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the phenyl group. The tetrazole ring is then synthesized and attached to the oxazole derivative through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-phenyl-1,3-oxazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
3-(5-phenyl-1,3-oxazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(5-phenyl-1,3-oxazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The oxazole and tetrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-phenyl-1,3-oxazol-2-yl)propanamide: Lacks the tetrazole ring, which may affect its chemical properties and applications.
N-(2H-tetrazol-5-yl)propanamide:
Uniqueness
3-(5-phenyl-1,3-oxazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide is unique due to the presence of both oxazole and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12N6O2 |
---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
3-(5-phenyl-1,3-oxazol-2-yl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C13H12N6O2/c20-11(15-13-16-18-19-17-13)6-7-12-14-8-10(21-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,15,16,17,18,19,20) |
InChI Key |
PHZXJHPYGALJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NC3=NNN=N3 |
Origin of Product |
United States |
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